Ciwujiano side C3 Ciwujiano side C3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16574688
InChI: InChI=1S/C53H76O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,25-26,29-32,34-35,38-39,42,44-45,54-65H,10-22H2,1-8H3/t25-,26-,29-,30+,31-,32-,34+,35+,38+,39+,42+,44-,45-,50-,51+,52+,53-/m0/s1
SMILES:
Molecular Formula: C53H76O21
Molecular Weight: 1049.2 g/mol

Ciwujiano side C3

CAS No.:

Cat. No.: VC16574688

Molecular Formula: C53H76O21

Molecular Weight: 1049.2 g/mol

* For research use only. Not for human or veterinary use.

Ciwujiano side C3 -

Specification

Molecular Formula C53H76O21
Molecular Weight 1049.2 g/mol
Standard InChI InChI=1S/C53H76O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,25-26,29-32,34-35,38-39,42,44-45,54-65H,10-22H2,1-8H3/t25-,26-,29-,30+,31-,32-,34+,35+,38+,39+,42+,44-,45-,50-,51+,52+,53-/m0/s1
Standard InChI Key NWCIJNNNNCBODK-WMZYDICNSA-N
Isomeric SMILES C[C]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C](O[C]([C]([C]2O)O)OC[C]3[C@H]([C]([C]([C](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O
Canonical SMILES C[C]1C(C(C(C(O1)OC2[C](O[C]([C]([C]2O)O)OC[C]3C([C]([C]([C](O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C([C](C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Introduction

Chemical Identity and Structural Characteristics

Ciwujiano side C3 belongs to the class of triterpenoid saponins, characterized by a steroidal aglycone core linked to multiple sugar moieties. The compound’s structural complexity is evident in its high molecular weight and the presence of 53 carbon atoms arranged in a tetracyclic framework with extensive glycosylation.

Molecular Descriptors and Stereochemistry

The compound’s structural details are encapsulated in its International Chemical Identifier (InChI) and Simplified Molecular-Input Line-Entry System (SMILES) notations, which provide unambiguous representations of its stereochemistry and functional groups. Key identifiers include:

PropertyValue
Molecular FormulaC53H76O21\text{C}_{53}\text{H}_{76}\text{O}_{21}
Molecular Weight1049.2 g/mol
Standard InChIInChI=1S/C53H76O21/c1-23-32(56)... (abbreviated for clarity)
Isomeric SMILESC[C]1[C@@H]([C@H]([C@H]([C@@H]... (abbreviated)
Canonical SMILESC[C]1C(C(C(C(O1)OC2[C](O[C]([C... (abbreviated)

The stereochemical complexity arises from eight stereocenters, which influence its biological interactions. The glycan chain attached at the C3 position consists of glucose and rhamnose units, critical for its solubility and receptor binding.

Synthesis and Chemical Modifications

Stereoselective Synthesis Strategies

Pharmacological Activity and Mechanisms of Action

Anti-Inflammatory Effects in Macrophages

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Ciwujiano side C3 (0.1–10 µM) suppresses nitric oxide (NO) production by 40–75% and reduces proinflammatory cytokines (TNF-α, IL-6) by 30–60% . These effects correlate with downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels .

Table 1: Key Pharmacodynamic Parameters of Ciwujiano Side C3

ParameterEffectConcentrationReference
NO Inhibition75% reduction vs. LPS control10 µM
TNF-α Suppression60% decrease10 µM
COX-2 mRNA Downregulation50% reduction5 µM

Modulation of MAPK Signaling

Ciwujiano side C3 inhibits phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinases (MAPKs), which are critical for cytokine production . Pretreatment with the compound (1 hour before LPS) reduces ERK activation by 70%, suggesting upstream interference with toll-like receptor 4 (TLR4) signaling .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the glycan chain and aglycone core to optimize pharmacokinetics.

  • In Vivo Efficacy Models: Testing in murine models of colitis or arthritis to validate anti-inflammatory activity.

  • Target Identification: Proteomic approaches to identify direct protein targets beyond MAPKs.

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